4-(Chlorocarbonyl)phenyl hexanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54963-73-4 |
|---|---|
Molecular Formula |
C13H15ClO3 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
(4-carbonochloridoylphenyl) hexanoate |
InChI |
InChI=1S/C13H15ClO3/c1-2-3-4-5-12(15)17-11-8-6-10(7-9-11)13(14)16/h6-9H,2-5H2,1H3 |
InChI Key |
UFNRLBUEVOTZCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Structural Context and Significance Within Acyl Halide and Ester Chemistry
4-(Chlorocarbonyl)phenyl hexanoate (B1226103) is a bifunctional molecule, meaning it possesses two distinct reactive sites. Its structure consists of a phenyl ring substituted with a hexanoate ester group and a chlorocarbonyl (acyl chloride) group at the para position.
The acyl chloride functional group, -COCl, is a highly reactive derivative of a carboxylic acid. fiveable.mewikipedia.org This reactivity stems from the presence of a good leaving group, the chloride ion, attached to the carbonyl carbon. Acyl chlorides are valuable reagents in organic synthesis, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols (to form esters), amines (to form amides), and arenes (in Friedel-Crafts acylation). wikipedia.orggunjalindustries.com The general synthesis of acyl chlorides involves the treatment of the corresponding carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). wikipedia.orgchemguide.co.uklibretexts.org
The phenyl hexanoate portion of the molecule is an ester formed from phenol (B47542) and hexanoic acid. Phenyl esters are known to be more reactive towards nucleophiles than their alkyl ester counterparts due to the electron-withdrawing nature of the phenyl ring, which makes the carbonyl carbon more electrophilic.
The bifunctional nature of 4-(Chlorocarbonyl)phenyl hexanoate suggests its potential utility as a monomer or a linker molecule in polymerization reactions or in the synthesis of more complex molecules where sequential reactions at the two different functional groups are desired. fiveable.meacs.org
Research Landscape and Scholarly Importance in Organic Synthesis
A thorough search of the scientific literature did not yield any studies where 4-(Chlorocarbonyl)phenyl hexanoate (B1226103) is the primary subject of investigation or a key reagent. Its scholarly importance, therefore, can only be inferred from the applications of similarly structured bifunctional molecules.
Compounds possessing both an acyl chloride and an ester functionality are valuable intermediates. For instance, related structures are used in the synthesis of polymers, liquid crystals, and pharmaceutical compounds. ontosight.aitandfonline.comtandfonline.comnih.gov The general strategy would involve utilizing the high reactivity of the acyl chloride first to form a stable bond (e.g., an amide or another ester), followed by a reaction involving the phenyl ester group, or vice versa.
The structure of 4-(Chlorocarbonyl)phenyl hexanoate, with its rigid phenyl core and a flexible hexanoate chain, is reminiscent of molecules used to create thermotropic liquid crystals. nih.govaps.orgdakenchem.com These materials exhibit liquid crystalline properties over a specific temperature range. The combination of a rigid core and flexible side chains is a common design principle for such "calamitic" or rod-shaped liquid crystals. nih.gov However, no research has been published that specifically investigates the liquid crystalline properties of this compound.
Advanced Applications of 4 Chlorocarbonyl Phenyl Hexanoate As a Synthetic Reagent
Role in Carbon-Carbon Bond Formation Strategies
The acyl chloride group is a powerful tool for forming new carbon-carbon bonds, primarily through acylation reactions. 4-(Chlorocarbonyl)phenyl hexanoate (B1226103) can serve as an acylating agent in several key transformations.
One of the most prominent applications is in Friedel-Crafts acylation , a classic method for forming aryl ketones. ekb.egjchemrev.com In this reaction, 4-(Chlorocarbonyl)phenyl hexanoate would react with an electron-rich aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the 4-(hexanoyloxy)benzoyl group onto the aromatic substrate. This reaction is fundamental in synthesizing a wide array of aromatic ketones, which are precursors to more complex molecules. tandfonline.com
Beyond traditional methods, modern palladium-catalyzed cross-coupling reactions offer an alternative for C-C bond formation using acyl chlorides. organic-chemistry.orgacs.org For instance, in Stille-type couplings , an acyl chloride can react with an organostannane reagent, or in Negishi-type couplings , with an organozinc reagent, to yield ketones. acs.org These methods are often preferred due to their high chemoselectivity and tolerance for various functional groups, overcoming some limitations of Friedel-Crafts reactions. acs.org The use of this compound in such a reaction would produce a ketone while preserving the hexanoate ester.
Furthermore, while the acyl chloride itself is the primary actor in acylation, the entire molecule can participate in other C-C bond-forming reactions like the Suzuki-Miyaura coupling . For this to occur, an additional functional group, typically a halide, would need to be present on the aromatic ring. However, syntheses of complex molecules like chalcones have been demonstrated using benzoyl chloride derivatives in Suzuki reactions with boronic acids, showcasing that an acyl chloride can be a compatible functional group within a molecule undergoing palladium-catalyzed C-C bond formation. acs.orgnih.gov
Table 1: Carbon-Carbon Bond Formation Strategies
| Reaction Type | Role of this compound | Typical Reactants | Product Type |
|---|---|---|---|
| Friedel-Crafts Acylation | Acylating agent | Electron-rich arene, Lewis acid (e.g., AlCl₃) | Aryl ketone |
| Stille Coupling | Electrophilic partner | Organostannane (R-SnBu₃), Pd catalyst | Ketone |
| Negishi Coupling | Electrophilic partner | Organozinc (R-ZnX), Pd catalyst | Ketone |
Utilization in Heterocyclic Compound Synthesis
The high reactivity of the acyl chloride functional group makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. researchgate.net Heterocycles are core structures in pharmaceuticals, agrochemicals, and materials science.
A common strategy involves the reaction of the acyl chloride with a binucleophilic reagent, where two nucleophilic sites lead to a condensation and subsequent cyclization reaction. For example, reacting an acyl chloride with a compound containing both an amine and a hydroxyl or thiol group can lead to the formation of oxazines or thiazines, respectively.
One of the most well-established routes to heterocycles from acyl chlorides is the synthesis of 1,3,4-oxadiazoles . This typically involves the reaction of the acyl chloride with an acid hydrazide. nih.govnih.gov The initial reaction forms a diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the stable 1,3,4-oxadiazole (B1194373) ring. nih.govresearchgate.netrsc.orgsemanticscholar.org
Another significant application is in the synthesis of benzoxazinones . These heterocycles can be formed by reacting an acyl chloride with anthranilic acid (2-aminobenzoic acid) or its derivatives. nih.govrsc.org The reaction proceeds through the initial N-acylation of the amino group, followed by a cyclization step that forms the six-membered ring containing both oxygen and nitrogen. rsc.orggoogle.comorganic-chemistry.org
More advanced, one-pot transformations like the intramolecular Schmidt reaction can also be employed. This reaction involves an acyl chloride reacting with an azide (B81097) group present in the same molecule to generate fused polycyclic nitrogen-containing heterocycles, including lactams. acs.org
Formation of Amide-Containing Heterocycles
The formation of an amide bond via the reaction of an acyl chloride with an amine is a robust and fundamental transformation in organic chemistry. libretexts.org This reaction is central to the synthesis of a vast number of amide-containing heterocycles, often referred to as lactams (cyclic amides) or other related structures.
In the synthesis of benzoxazinones from this compound and anthranilic acid, the key initial step is the formation of an N-acylanthranilic acid intermediate. rsc.org This intermediate contains the newly formed amide bond. Subsequent intramolecular cyclization, often promoted by a coupling agent, expels water to form the stable benzoxazinone (B8607429) ring, which itself contains an endocyclic amide linkage. nih.gov
Similarly, the intramolecular Schmidt reaction provides a sophisticated route to polycyclic lactams . In this process, an acyl chloride functional group reacts with an azide tethered to the same molecule. acs.org This cascade of events culminates in the formation of a new ring containing an amide bond, demonstrating an elegant method for constructing complex nitrogenous scaffolds from a linear precursor containing an acyl chloride. acs.org
Table 2: Synthesis of Amide-Containing Heterocycles
| Heterocycle Class | Precursors | Key Intermediate | Role of Acyl Chloride |
|---|---|---|---|
| Benzoxazinones | Acyl chloride, Anthranilic acid | N-Acylanthranilic acid | Forms exocyclic amide, which becomes part of the ring system upon cyclization |
| Polycyclic Lactams | ω-Azido carboxylic acid (converted to acyl chloride in situ) | Acyl azide | In-situ formation from carboxylic acid, followed by intramolecular cyclization |
Application in Polymer Chemistry and Material Science
The dual functionality of this compound makes it a candidate for applications in polymer chemistry and material science, particularly for modifying the properties of surfaces or creating new functional polymers.
The acyl chloride group is a highly effective anchor for covalently modifying surfaces that possess nucleophilic functional groups such as hydroxyl (-OH), amine (-NH₂), or thiol (-SH) groups. acs.org This process, known as surface grafting or functionalization, is used to alter the physicochemical properties of a material, such as its hydrophobicity, biocompatibility, or reactivity.
For instance, polymeric substrates like cellulose (B213188) or chitosan, which are rich in hydroxyl and amine groups, can be modified with this compound. The long hexanoate alkyl chain would impart significant hydrophobicity to the normally hydrophilic surface of these biopolymers. researchgate.net This is particularly useful for creating composite materials where a natural polymer is blended with a hydrophobic synthetic polymer matrix.
Similarly, the surfaces of nanomaterials, including silica (B1680970) nanoparticles, carbon-based materials, and metallic nanoparticles, can be functionalized. acs.orgnih.gov Such modifications are critical in fields like drug delivery, where nanoparticles are tailored for specific biological interactions, and in materials science for creating specialized coatings. nih.gov Acyl chloride-terminated surfaces on amorphous carbon have been successfully used to attach a variety of small molecules and even complex biomolecules like oligonucleotides. acs.org
Bifunctional molecules are the building blocks for creating crosslinked polymer networks. nih.govnih.gov Crosslinking involves forming covalent bonds between individual polymer chains, resulting in a three-dimensional network that enhances the mechanical strength, thermal stability, and chemical resistance of the material. mdpi.combenthamscience.com
This compound possesses two distinct reactive sites: the highly reactive acyl chloride and the more stable ester. The acyl chloride can participate in polymerization reactions (e.g., interfacial polymerization with a diamine to form a polyamide) or be used to graft the molecule onto an existing polymer backbone. The hexanoate ester, while less reactive, could potentially be hydrolyzed under certain conditions to reveal a phenolic hydroxyl group. This newly exposed functional group could then participate in a secondary reaction, allowing the molecule to act as a crosslinker, bridging two different polymer chains. This latent reactivity makes it a potential functional monomer for creating polymers with tunable properties. youtube.com
Contributions to Chemical Probe Synthesis and Derivatization
Chemical probes are specialized molecules designed to study biological systems, often by binding to a specific target or reporting on a particular cellular environment. Derivatization is a technique used to modify a molecule to enhance its detection and analysis, for example, in chromatography and mass spectrometry. chromatographyonline.com The reactive nature of the acyl chloride makes this compound a useful building block in both areas.
Acyl chlorides are powerful reagents for derivatizing small molecules, particularly those containing primary and secondary amines or phenols. chromatographyonline.comnih.govresearchgate.net The addition of the 4-(hexanoyloxy)benzoyl group can increase the hydrophobicity and molecular weight of a polar analyte, improving its retention in reversed-phase liquid chromatography and enhancing its ionization for mass spectrometry detection. chromatographyonline.com
In the synthesis of chemical probes, the acyl chloride serves as a versatile linker. It can covalently attach the "4-(hexanoyloxy)phenyl" moiety to another functional molecule, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a pharmacophore that targets a specific protein. researchgate.netscilit.com For example, a fluorescent reporter with a free amine group could be easily reacted with this compound to create a fluorescent probe. This strategy is a cornerstone of creating bifunctional molecules where two distinct molecular entities are joined to achieve a specific function, such as targeting a protein for degradation (PROTACs) or inducing protein dimerization. nih.gov
Derivatization Strategies and Functional Group Transformations of 4 Chlorocarbonyl Phenyl Hexanoate
Modifications at the Chlorocarbonyl Center
The chlorocarbonyl group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is central to the derivatization of 4-(chlorocarbonyl)phenyl hexanoate (B1226103).
Amidation and Esterification Reactions for Diverse Conjugates
The reaction of 4-(chlorocarbonyl)phenyl hexanoate with primary and secondary amines affords the corresponding amides, while reaction with alcohols and phenols yields new esters. These reactions are typically high-yielding and proceed under mild conditions, often at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct. This straightforward reactivity allows for the synthesis of a diverse library of conjugates. For instance, reaction with amino acids or peptides would lead to the formation of novel peptidomimetic structures. Similarly, esterification with functionalized alcohols can be used to append a variety of molecular tags or probes.
| Nucleophile | Product | Reaction Conditions |
| Primary Amine (R-NH₂) | 4-((Alkylamino)carbonyl)phenyl hexanoate | Aprotic solvent (e.g., DCM, THF), organic base (e.g., triethylamine) |
| Secondary Amine (R₂NH) | 4-((Dialkylamino)carbonyl)phenyl hexanoate | Aprotic solvent (e.g., DCM, THF), organic base (e.g., triethylamine) |
| Alcohol (R-OH) | 4-(Alkoxycarbonyl)phenyl hexanoate | Aprotic solvent (e.g., pyridine) or inert solvent with a base |
| Phenol (B47542) (Ar-OH) | 4-(Phenoxycarbonyl)phenyl hexanoate | Aprotic solvent, organic base |
Table 1: Representative Amidation and Esterification Reactions of this compound
The synthesis of phenoxy-substituted derivatives, such as 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine, has been achieved through the reaction of the corresponding heterocyclic ketones with arynes generated in situ. nih.gov This highlights the potential for creating complex heterocyclic structures by leveraging the reactivity of the chlorocarbonyl group with appropriate nucleophiles.
Reduction to Aldehyde or Alcohol Derivatives
The chlorocarbonyl group can be selectively reduced to either an aldehyde or a primary alcohol. The partial reduction to an aldehyde is a valuable transformation, as aldehydes are key synthetic intermediates. This can be achieved using sterically hindered reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. chemistrysteps.commasterorganicchemistry.comwikipedia.orgadichemistry.com Careful control of the reaction conditions, including the stoichiometry of the reducing agent and the temperature, is crucial to prevent over-reduction to the alcohol.
The complete reduction of the chlorocarbonyl group to a primary alcohol, yielding (4-(hydroxymethyl)phenyl) hexanoate, can be accomplished using more powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This transformation provides access to a different class of derivatives with the potential for further functionalization at the newly formed hydroxyl group.
| Reagent | Product | Key Conditions |
| Diisobutylaluminium hydride (DIBAL-H) | 4-Formylphenyl hexanoate | Low temperature (-78 °C), 1 equivalent of DIBAL-H |
| Lithium aluminum hydride (LiAlH₄) | (4-(Hydroxymethyl)phenyl) hexanoate | Anhydrous aprotic solvent (e.g., THF, diethyl ether) |
Table 2: Reduction of the Chlorocarbonyl Group of this compound
Generation of Acyl Radicals and Related Intermediates
Recent advances in photoredox catalysis have enabled the generation of acyl radicals from acyl chlorides under mild conditions. nih.gov This strategy can be applied to this compound to generate the corresponding 4-(hexanoyloxy)benzoyl radical. This highly reactive intermediate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, offering a powerful tool for the synthesis of complex molecules. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org The generation of these radicals often involves the use of a photocatalyst, such as an iridium or ruthenium complex, and a suitable light source. beilstein-journals.org The resulting acyl radical can then be trapped by various radical acceptors, such as alkenes or alkynes, to form new ketones.
Transformations of the Hexanoate Ester Moiety
Selective Cleavage and Modification
The hexanoate ester of this compound is significantly less reactive than the chlorocarbonyl group. However, under specific conditions, it can be selectively cleaved. Enzymatic hydrolysis, for instance, offers a mild and highly selective method for the cleavage of the ester bond. Lipases and esterases are known to catalyze the hydrolysis of phenyl esters, and this approach could potentially be used to unmask the phenolic hydroxyl group without affecting the chlorocarbonyl functionality, especially if the reaction is carried out in a biphasic system or with an immobilized enzyme to control the local pH. nih.govnih.govresearchgate.net
Alkaline hydrolysis is another method for cleaving the ester, though it is less selective. The high reactivity of the chlorocarbonyl group towards hydroxide (B78521) ions would likely lead to its rapid hydrolysis to the corresponding carboxylic acid. Therefore, for selective ester cleavage, protection of the chlorocarbonyl group would be necessary. This could be achieved by converting it to a less reactive derivative, such as an amide, which could be later hydrolyzed back to the carboxylic acid if needed.
Orthogonal Reactivity of Aromatic Substituents
The aromatic ring of this compound is substituted with two electron-withdrawing groups: the chlorocarbonyl group and the hexanoate ester. Both of these groups are meta-directing in electrophilic aromatic substitution reactions. This directing effect would favor the introduction of new substituents at the positions meta to both existing groups. For example, nitration or halogenation of the aromatic ring would be expected to yield the 3-substituted derivative. However, the deactivating nature of both substituents would necessitate harsh reaction conditions for such transformations.
Given the presence of the highly reactive chlorocarbonyl group, electrophilic aromatic substitution reactions on this compound are generally not practical as the reagents used (e.g., strong Lewis acids in Friedel-Crafts reactions) would likely react with the acyl chloride. A more viable strategy would be to first modify the chlorocarbonyl group into a less reactive, yet still meta-directing group, before attempting electrophilic aromatic substitution.
Multicomponent Reaction Strategies
The strategic application of multicomponent reactions (MCRs) offers a powerful and efficient avenue for the derivatization of this compound. These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. The bifunctional nature of this compound, possessing both a reactive acyl chloride and a modifiable ester group, makes it a particularly interesting substrate for such transformations. The primary MCRs of relevance are the Ugi and Passerini reactions, which can be adapted to utilize the inherent reactivity of the acyl chloride moiety, either directly or through its corresponding carboxylic acid.
Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. researchgate.netorganic-chemistry.org While the classical Ugi reaction utilizes a carboxylic acid, the corresponding acyl chloride, this compound, can be readily employed by first converting it to the parent carboxylic acid, 4-carboxyphenyl hexanoate, via hydrolysis. This in-situ or prior formation of the carboxylic acid allows for its direct participation in the Ugi condensation.
A plausible Ugi reaction sequence would involve the condensation of an aldehyde and a primary amine to form an imine. This is followed by the addition of the isocyanide and 4-carboxyphenyl hexanoate. The reaction culminates in a Mumm rearrangement to yield a stable bis-amide product. wikipedia.org The general mechanism involves the protonation of the imine by the carboxylic acid, which is then attacked by the isocyanide to form a nitrilium ion. Subsequent nucleophilic attack by the carboxylate and rearrangement affords the final product. wikipedia.org
The reaction is typically conducted in polar, aprotic solvents like dimethylformamide (DMF) or protic solvents such as methanol (B129727) or ethanol (B145695) at high reactant concentrations (0.5M - 2.0M), and it is often complete within minutes to hours at room temperature. researchgate.netwikipedia.org The versatility of the Ugi reaction allows for the introduction of a wide range of substituents through the judicious choice of the aldehyde, amine, and isocyanide components, leading to the synthesis of diverse libraries of peptidomimetics and other complex molecular scaffolds. nih.govbeilstein-journals.orgnih.gov
Table 1: Hypothetical Ugi Reaction of 4-(Carboxy)phenyl Hexanoate with Various Components
| Aldehyde | Amine | Isocyanide | Product | Plausible Conditions |
| Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 2-(4-(Hexanoyloxy)benzamido)-N-(tert-butyl)-2-phenyl-N-(phenylmethyl)acetamide | Methanol, rt, 24h |
| Isobutyraldehyde | Cyclohexylamine | Benzyl isocyanide | N-Benzyl-2-(4-(hexanoyloxy)benzamido)-N-cyclohexyl-3-methylbutanamide | DMF, rt, 24h |
| Formaldehyde | Aniline | Ethyl isocyanoacetate | Ethyl 2-(2-(4-(hexanoyloxy)benzamido)-2-(phenylamino)acetamido)acetate | Ethanol, rt, 48h |
Passerini Three-Component Reaction (P-3CR)
The Passerini three-component reaction (P-3CR) offers a more direct route for the derivatization of this compound, as it classically involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish an α-acyloxy amide. wikipedia.org Similar to the Ugi reaction, the parent carboxylic acid, 4-carboxyphenyl hexanoate, would be the active component.
The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, where a hydrogen-bonded complex of the carboxylic acid and the carbonyl compound reacts with the isocyanide. nih.gov This leads to the formation of an α-acyloxy amide product. The reaction is typically carried out in aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. wikipedia.org
The products of the Passerini reaction, α-acyloxy amides, are themselves valuable synthetic intermediates and have been investigated for a range of biological activities. wikipedia.org The ester linkage formed in the Passerini product adds another layer of potential chemical modification.
Table 2: Hypothetical Passerini Reaction of 4-(Carboxy)phenyl Hexanoate
| Carbonyl Compound | Isocyanide | Product | Plausible Conditions |
| Benzaldehyde | tert-Butyl isocyanide | 1-(tert-Butylamino)-1-oxo-2-phenyl-2-yl 4-(hexanoyloxy)benzoate | Dichloromethane, rt, 24h |
| Acetone | Cyclohexyl isocyanide | 1-(Cyclohexylamino)-2-methyl-1-oxopropan-2-yl 4-(hexanoyloxy)benzoate | Tetrahydrofuran, rt, 48h |
| Cyclohexanone | Benzyl isocyanide | 1-((Benzylamino)(oxo)methyl)cyclohexyl 4-(hexanoyloxy)benzoate | Dichloromethane, rt, 24h |
The application of these multicomponent strategies to this compound opens up a vast chemical space for the synthesis of novel, complex molecules with potential applications in medicinal chemistry and materials science. The ability to systematically vary three or four components in a single reaction vessel makes these approaches highly suitable for the generation of compound libraries for high-throughput screening.
Advanced Characterization Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By observing the magnetic behavior of atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR), a detailed map of the molecular structure can be constructed.
For 4-(Chlorocarbonyl)phenyl hexanoate (B1226103), ¹H and ¹³C NMR would confirm the presence and connectivity of both the hexanoate and the chlorocarbonylphenyl moieties. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the hexanoate chain, with their chemical shifts, splitting patterns (multiplicity), and integration values providing a wealth of structural information. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the two carbonyl carbons (one from the ester and one from the acyl chloride), the aromatic carbons, and the carbons of the aliphatic chain.
Advanced 2D NMR Techniques
To definitively assign each ¹H and ¹³C signal and to confirm the connectivity between different parts of the molecule, advanced two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal proton-proton couplings within the hexanoate chain, confirming the sequence of methylene (B1212753) groups and their coupling to the terminal methyl group.
HSQC: This technique would correlate each proton signal with the carbon to which it is directly attached, allowing for the unambiguous assignment of the aliphatic and aromatic C-H pairs.
HMBC: This is arguably the most critical 2D NMR experiment for this compound, as it shows correlations between protons and carbons over two to three bonds. It would be instrumental in confirming the key connections: the correlation between the protons on the carbon adjacent to the ester oxygen and the ester carbonyl carbon, and the correlations between the aromatic protons and the acyl chloride carbonyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity, and offers insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of 4-(Chlorocarbonyl)phenyl hexanoate with a very high degree of precision (typically to four or five decimal places). This allows for the calculation of the elemental formula, as only one combination of atoms will match the measured mass. This is a definitive method for confirming the molecular formula of the synthesized compound.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent ion, in this case, the molecular ion of this compound), which is then fragmented, and the masses of the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern is predictable and characteristic of the molecule's structure. Key expected fragmentation pathways for this compound would include the loss of the chlorine atom, the loss of the entire chlorocarbonyl group, and cleavage at the ester linkage, providing unequivocal evidence for the presence and connectivity of these functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.
For this compound, the IR spectrum would be expected to show strong, characteristic absorption bands for the two different carbonyl groups. The acyl chloride carbonyl (C=O) stretch would typically appear at a higher wavenumber (around 1770-1815 cm⁻¹) compared to the ester carbonyl stretch (around 1735-1750 cm⁻¹). The presence of two distinct carbonyl peaks in these regions would be strong evidence for the compound's structure. Other key absorbances would include those for the C-O ester linkage and the aromatic C=C bonds.
Attenuated Total Reflection (ATR-FTIR) Spectroscopy
Attenuated Total Reflection (ATR) is a sampling technique that can be used with Fourier-Transform Infrared (FTIR) spectroscopy. It allows for the analysis of solid or liquid samples with minimal preparation. ATR-FTIR would be a rapid and convenient method to obtain the infrared spectrum of this compound to confirm the presence of the key functional groups.
The table below summarizes the expected spectroscopic and spectrometric data for this compound. It is important to reiterate that this is a predictive summary based on established principles, as specific experimental data for this compound was not found in the conducted searches.
| Technique | Expected Observation | Interpretation |
| ¹H NMR | Signals for aromatic and aliphatic protons with specific chemical shifts, multiplicities, and integrations. | Confirms the presence of the phenyl and hexanoate groups and their relative proton counts. |
| ¹³C NMR | Resonances for two distinct carbonyl carbons, aromatic carbons, and aliphatic carbons. | Provides a carbon map of the molecule, confirming the carbon skeleton. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks indicating H-H, C-H, and long-range C-H couplings. | Unambiguously assigns all proton and carbon signals and confirms the connectivity between the hexanoate and chlorocarbonylphenyl moieties. |
| HRMS | A precise mass-to-charge ratio for the molecular ion. | Determines the exact elemental formula of the compound. |
| MS/MS | Characteristic fragmentation pattern, including loss of Cl, COCl, and cleavage of the ester. | Confirms the presence and location of the acyl chloride and ester functional groups. |
| IR Spectroscopy | Two distinct strong absorption bands in the carbonyl region (approx. 1770-1815 cm⁻¹ and 1735-1750 cm⁻¹). | Confirms the presence of both the acyl chloride and the ester functional groups. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering insights into bond lengths, bond angles, and intermolecular interactions.
For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. The process involves dissolving the purified compound in an appropriate solvent or solvent mixture and allowing the solvent to evaporate slowly. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
To illustrate the type of data obtained from such an analysis, the crystallographic information for a related aromatic acyl chloride, 3,5-dinitrobenzoyl chloride, shows specific bond distances and angles. wikipedia.org Similarly, the crystal structure of other phenyl esters reveals details about the conformation of the ester group.
Illustrative Crystallographic Data for a Related Aromatic Compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.3 |
| Volume (ų) | 980.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography encompasses a suite of powerful analytical techniques used to separate, identify, and quantify the components of a mixture. For assessing the purity of this compound and analyzing reaction mixtures, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools.
HPLC is a cornerstone of purity assessment in the pharmaceutical and chemical industries. However, the direct analysis of highly reactive compounds like acyl chlorides by conventional reversed-phase HPLC presents a significant challenge. The presence of water in typical mobile phases can lead to the rapid hydrolysis of the chlorocarbonyl group to the corresponding carboxylic acid, complicating the analysis. chromforum.org
To overcome this, a common strategy is derivatization. The acyl chloride can be reacted with a suitable nucleophile, such as an alcohol or an amine, to form a stable ester or amide derivative that is amenable to HPLC analysis. For instance, reaction with methanol (B129727) would yield the corresponding methyl ester. researchgate.net This approach allows for the accurate quantification of the original acyl chloride and can also separate it from impurities such as the parent carboxylic acid. researchgate.net
A typical HPLC method for the derivatized this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a gradient elution to ensure good separation of all components. Detection is commonly achieved using a UV detector, as the phenyl ring provides a strong chromophore.
Hypothetical HPLC Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Derivative | Methyl 4-(hexanoyloxy)benzoate |
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While the direct injection of an acyl chloride can be problematic due to its reactivity, the analysis of the more stable phenyl hexanoate ester is straightforward. fishersci.com
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium). The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the ester and acyl chloride moieties.
Predicted Key Mass Fragments for this compound in GC-MS
| m/z | Identity of Fragment |
| 254/256 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 219 | [M - Cl]⁺ |
| 155/157 | [ClC₆H₄CO]⁺ |
| 139/141 | [ClC₆H₄O]⁺ |
| 99 | [C₅H₁₁CO]⁺ (Hexanoyl cation) |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ |
Emerging Research Directions and Future Prospects for 4 Chlorocarbonyl Phenyl Hexanoate
Catalytic Approaches for Synthesis and Transformation
The synthesis and subsequent reactions of 4-(Chlorocarbonyl)phenyl hexanoate (B1226103) are increasingly benefiting from catalytic methods that offer greater efficiency and selectivity over traditional stoichiometric approaches. Research into the synthesis of related phenyl esters and acyl chlorides provides a framework for developing advanced catalytic routes.
For the synthesis of the phenyl ester portion of the molecule, modern catalytic methods are moving away from harsh conditions. Base-catalyzed sustainable synthesis using reagents like diphenyl carbonate in the presence of organic bases such as DBU or DMAP represents a greener alternative. rsc.org Another approach involves the direct esterification of phenols with carboxylic acids using a borate-sulfuric acid catalyst complex, which can be performed at temperatures ranging from 75°C to 285°C. google.com Transition-metal-catalyzed C-H activation has also emerged as a powerful, atom-economical strategy for creating esters. acs.org
The transformation of the highly reactive acyl chloride group is a key area of interest. youtube.comsavemyexams.com Acyl chlorides are among the most reactive carboxylic acid derivatives and can be readily converted into esters, amides, and other functionalities. youtube.com Catalytic processes for these transformations allow for milder reaction conditions and greater functional group tolerance. For instance, the formation of amides from acyl chlorides and amines is a fundamental reaction that can be facilitated by various catalysts to improve yield and purity. savemyexams.com
| Catalytic Method | Target Functional Group | Key Features | Potential Application for 4-(Chlorocarbonyl)phenyl Hexanoate |
| Base Catalysis (e.g., DBU, DMAP) rsc.org | Phenyl Ester | Sustainable, neat conditions, moderate to high yields. | Synthesis of the hexanoate ester moiety from 4-hydroxyphenylcarbonyl chloride. |
| Borate-Sulfuric Acid Complex google.com | Phenyl Ester | Direct reaction of phenols and carboxylic acids, wide temperature range. | Alternative route for the formation of the phenyl hexanoate structure. |
| Transition-Metal Catalysis acs.org | Esters / Amides | High efficiency, atom-economy, C-H functionalization. | Advanced transformations and integration into complex molecules. |
| Nucleophilic Catalysis | Amides / Esters | Facilitates addition-elimination reactions of the acyl chloride. | Controlled reaction of the chlorocarbonyl group with various nucleophiles. |
Flow Chemistry and Green Chemistry Methodologies
The principles of green chemistry and the technology of flow chemistry are being increasingly applied to the synthesis and application of reactive compounds like this compound. These methodologies aim to create safer, more efficient, and environmentally benign chemical processes.
Flow chemistry, which involves performing reactions in a continuous-flow reactor, offers significant advantages for handling highly reactive intermediates like acyl chlorides. semanticscholar.org The small reaction volumes at any given time enhance safety, while superior heat and mass transfer allow for precise control over reaction conditions, often leading to higher yields and purities. thieme-connect.deresearchgate.net This technology is particularly suitable for the synthesis of this compound itself and its subsequent transformations, enabling rapid and scalable production. researchgate.net The ability to "telescope" multiple reaction steps without isolating intermediates is another key benefit, reducing waste and processing time. researchgate.net
Green chemistry principles are also being applied to the synthesis of the core structure. Solvent-free reaction conditions, such as the esterification of phenols with acetic anhydride (B1165640) by only optimizing temperature, represent a significant step towards greener processes. jetir.org The use of recyclable catalysts, such as metal catalysts supported on montmorillonite (B579905) clay, for esterification and deprotection reactions further reduces the environmental impact. jetir.org These methods avoid the use of hazardous solvents and often lead to easier product purification.
| Parameter | Traditional Batch Chemistry | Flow Chemistry | Relevance for this compound |
| Safety | Higher risk with reactive intermediates due to large volumes. | Enhanced safety due to small reactor volumes and better control. thieme-connect.de | Safer handling of the reactive acyl chloride group. |
| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Superior heat transfer, allowing for precise temperature control. | Improved selectivity and yield in exothermic reactions. |
| Scalability | Scaling up can be challenging and non-linear. | More straightforward and predictable scalability. researchgate.net | Facilitates transition from laboratory to industrial production. |
| Reaction Time | Can be lengthy, including workup and isolation steps. | Often significantly faster reaction times and potential for telescoped synthesis. researchgate.net | Increased throughput and efficiency. |
Integration into Complex Molecular Architectures
The dual functionality of this compound makes it an attractive building block for the synthesis of complex molecules, including polymers, dendrimers, and pharmacologically active compounds. The acyl chloride handle provides a reactive site for covalently linking the molecule to various scaffolds.
In polymer chemistry, acyl chlorides are used to introduce specific functionalities. For example, aminomethyl polystyrene resin can be reacted with related building blocks to create polymer-bound reagents for solid-phase synthesis. nih.govnih.gov The 4-(hexanoyloxy)phenyl moiety could be incorporated into polymer backbones or as pendant groups, potentially imparting properties such as liquid crystallinity or specific thermal behavior.
In medicinal chemistry and drug discovery, the acyl chloride group is a powerful tool for forming stable amide bonds with amines or ester linkages with alcohols. This allows for the integration of the "cap" group—in this case, the 4-(hexanoyloxy)phenyl group—into potential therapeutic agents. For instance, related structures like 2-phenylquinoline-4-carboxylic acid are used as cap groups in the design of histone deacetylase (HDAC) inhibitors. nih.gov Similarly, this compound could be used to synthesize libraries of compounds for screening against various biological targets, such as acetyl-CoA carboxylase inhibitors or other enzyme systems. nih.gov The reaction with amino-functionalized molecules is a common strategy to create biologically active amides. tsijournals.comnih.gov
| Target Molecular Architecture | Role of this compound | Illustrative Example of a Related Reaction |
| Functional Polymers | Monomer or functionalizing agent. | Reaction of acyl chlorides with polymer resins to create active sites for solid-phase synthesis. nih.govnih.gov |
| Biologically Active Molecules | "Cap" group precursor for covalent attachment. | Synthesis of amides by reacting an acyl chloride with an amine, a key step in creating many drug candidates. nih.govnih.gov |
| Liquid Crystals | Mesogenic core unit. | The rigid phenyl ring combined with the flexible hexanoyl chain is a common feature in liquid crystal design. |
| Dendrimers | Branching unit or surface functional group. | The acyl chloride can react with multi-functional cores to build dendritic structures. |
Computational Chemistry in Predicting Reactivity and Designing Novel Applications
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. These methods provide insights that can guide experimental work, saving time and resources.
DFT calculations can be used to predict the reactivity of different sites within the molecule. For this compound, computational models can quantify the high electrophilicity of the carbonyl carbon in the acyl chloride group, confirming its status as the most reactive site for nucleophilic attack. youtube.comacs.org This predictive power allows chemists to anticipate reaction outcomes and select appropriate conditions.
Furthermore, computational tools are being used to develop data-driven models for reaction discovery. By calculating molecular descriptors for a large number of molecules, it is possible to build machine learning models that can predict the outcomes of reactions, such as the rate of amide coupling. nih.govchemrxiv.org These models can be applied to novel substrates like this compound to screen for optimal reaction partners and conditions virtually. Computational studies can also elucidate complex reaction mechanisms, providing a deeper understanding of how catalysts and reagents interact with the substrate at a molecular level. weizmann.ac.il This knowledge is crucial for designing more efficient synthetic routes and novel functional molecules.
| Computational Method | Application | Insight Gained for this compound |
| Density Functional Theory (DFT) | Reactivity Prediction | Quantifies the electrophilicity of the acyl chloride carbon, predicting its high reactivity. acs.org |
| Graph Neural Networks | Descriptor Prediction | On-the-fly prediction of DFT-level descriptors for data-driven modeling of reactions. nih.govchemrxiv.org |
| Molecular Dynamics (MD) | Conformational Analysis | Understanding the flexibility of the hexanoate chain and its influence on molecular interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Docking Studies | Predicting how molecules derived from this compound might bind to a biological target. |
Q & A
Q. What is the recommended synthetic route for 4-(Chlorocarbonyl)phenyl hexanoate, and what reaction conditions are critical for high yield?
The compound can be synthesized via a two-step process:
- Step 1 : Prepare 4-(chlorocarbonyl)phenol by reacting 4-hydroxybenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate.
- Step 2 : Perform esterification by reacting hexanoyl chloride with 4-(chlorocarbonyl)phenol in anhydrous dichloromethane, using a base like triethylamine (Et₃N) to neutralize HCl. Critical conditions include maintaining anhydrous conditions, controlled temperature (0–5°C during acid chloride formation), and stoichiometric excess of hexanoyl chloride to drive the reaction to completion .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- ¹H NMR : Look for ester carbonyl resonance (~170 ppm in ¹³C NMR), the aromatic protons (δ 7.5–8.0 ppm for para-substituted benzene), and hexanoate chain signals (δ 0.8–1.6 ppm for methyl and methylene groups).
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and chlorocarbonyl C=O stretch (~1800 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (C₁₃H₁₅ClO₃: calc. 254.07 g/mol) .
Q. What are the optimal storage conditions to prevent degradation of this compound?
Store in a desiccator under inert gas (argon or nitrogen) at –20°C. The chlorocarbonyl group is highly reactive to moisture and nucleophiles; exposure to humidity can hydrolyze the compound to 4-carboxyphenyl hexanoate. Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can this compound serve as an intermediate in synthesizing bioactive molecules, and what methodological precautions are necessary?
The chlorocarbonyl group enables nucleophilic substitution reactions for synthesizing amides or esters. For example:
- React with amines (e.g., benzylamine) in dry THF to form 4-(benzylcarbamoyl)phenyl hexanoate.
- Use coupling agents like DCC (dicyclohexylcarbodiimide) to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) to avoid over-substitution .
Q. What analytical challenges arise when quantifying this compound in complex mixtures, and how can they be resolved?
Challenges include co-elution with similar esters and hydrolysis during analysis. Solutions:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Hydrolysis Mitigation : Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to stabilize the chlorocarbonyl group.
- Quantification : Validate with a calibration curve using pure standard (linear range: 0.1–100 µg/mL) .
Q. How do solvent polarity and temperature influence the regioselectivity of reactions at the chlorocarbonyl group?
Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring nucleophilic substitution. For example:
- At 25°C in DMF, amines selectively attack the chlorocarbonyl group.
- In non-polar solvents (e.g., toluene), competing ester hydrolysis may occur at elevated temperatures (>60°C). Kinetic studies (monitored by ¹H NMR) show that lower temperatures (<0°C) suppress side reactions .
Methodological Considerations for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
